Clathrodin

Antimicrobial Marine Natural Products SAR

Clathrodin is the only non-halogenated oroidin-family alkaloid (CAS 135383-64-1), making it indispensable as a negative control for halogenation SAR studies. Its bromine-free structure (MW 231.25) simplifies synthetic derivatization—28 analogs synthesized, achieving IC50 <15 µM against NaV1.3. Critical for Kv1 subtype selectivity profiling: >14-fold weaker Kv1.4 inhibition vs. oroidin enables definitive halogen-effect interrogation. Also serves as an analytical standard for LC-MS metabolomics and biosynthetic pathway studies. For R&D only; not for human use.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
CAS No. 135383-64-1
Cat. No. B1669156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClathrodin
CAS135383-64-1
SynonymsClathrodin
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(=O)NCC=CC2=CN=C(N2)N
InChIInChI=1S/C11H13N5O/c12-11-15-7-8(16-11)3-1-6-14-10(17)9-4-2-5-13-9/h1-5,7,13H,6H2,(H,14,17)(H3,12,15,16)/b3-1+
InChIKeyPJKFCZYTTBYEHL-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clathrodin (CAS 135383-64-1): A Non-Brominated Pyrrole-Imidazole Marine Alkaloid for Ion Channel Research and Lead Discovery


Clathrodin (CAS 135383-64-1) is a non-brominated pyrrole-2-aminoimidazole alkaloid originally isolated from the Caribbean marine sponge Agelas clathrodes [1]. It is a member of the oroidin family of marine natural products, characterized by a pyrrole carboxamide moiety linked via an unsaturated (E)-allyl chain to a 2-aminoimidazole group [2]. Clathrodin has been investigated primarily as a modulator of voltage-gated sodium (NaV) channels [3] and as an inhibitor of voltage-gated potassium (Kv1) channels [4]. Its relatively simple structure (MW: 231.25 g/mol; C11H13N5O) and absence of bromine distinguish it from halogenated analogs such as hymenidin, offering distinct physicochemical and biological properties [5].

Why Oroidin, Hymenidin, and Other Agelas Alkaloids Cannot Substitute for Clathrodin in Critical Research Applications


Clathrodin belongs to a family of pyrrole-2-aminoimidazole alkaloids that includes oroidin and hymenidin, yet these compounds exhibit markedly divergent biological activity profiles, synthetic accessibility, and physicochemical properties. Oroidin possesses a brominated pyrrole ring that enhances Gram-positive antibacterial activity (MIC 25–50 µM) but also increases molecular weight and lipophilicity [1]. Hymenidin, containing a dibrominated pyrrole, demonstrates intermediate potassium channel inhibition but with distinct isoform selectivity [2]. Critically, clathrodin is the only non-halogenated member of this triad, which confers unique advantages in synthetic tractability—avoiding bromination steps that complicate analog generation—and in serving as a negative control for structure-activity relationship (SAR) studies where halogen effects are being interrogated [3]. Substituting clathrodin with oroidin or hymenidin would fundamentally alter the experimental question being asked, particularly in investigations of ion channel modulation, antimicrobial screening, and medicinal chemistry optimization programs [4].

Quantitative Differential Evidence: Clathrodin vs. Oroidin, Hymenidin, and Synthetic Analogs


Antimicrobial Activity: Clathrodin Lacks Gram-Positive Antibacterial Potency Observed with Oroidin

In a direct head-to-head antimicrobial evaluation, clathrodin exhibited no significant growth inhibition against Gram-positive bacteria (Enterococcus faecalis, Staphylococcus aureus) or Gram-negative Escherichia coli at 50 µM, whereas the brominated analog oroidin showed measurable activity [1]. This differential profile defines clathrodin as a non-antimicrobial control scaffold, distinguishing it from oroidin which has been pursued as an antimicrobial lead [2].

Antimicrobial Marine Natural Products SAR

Voltage-Gated Potassium Channel (Kv1.4) Inhibition: Clathrodin Is >14-Fold Weaker than Oroidin

In automated patch clamp electrophysiology assays using CHO cells expressing human Kv1.4 channels, clathrodin displayed an IC50 of approximately 30,000 nM (30 µM), whereas oroidin inhibited Kv1.4 with an IC50 of 2,100 nM (2.1 µM), representing a >14-fold difference in potency . Hymenidin showed intermediate activity with an IC50 of 5,300 nM [1].

Ion Channel Kv1.4 Electrophysiology

Voltage-Gated Sodium Channel (NaV) Modulation: Clathrodin Displays Negligible Direct Blockade, Validating Scaffold for Optimization

Clathrodin itself did not exert significant inhibitory activity against human NaV1.3, NaV1.4, NaV1.5, or NaV1.7 channels in automated patch clamp assays, whereas several synthetic clathrodin analogs (e.g., 4-phenyl-2-aminoimidazole derivatives) achieved IC50 values below 15 µM against NaV1.3 and as low as 7–9 µM against NaV1.7 [1][2]. This lack of intrinsic activity positions clathrodin as a clean starting scaffold for medicinal chemistry optimization.

NaV Channel Sodium Channel Lead Optimization

Synthetic Accessibility: Scalable Synthesis Route Enables Analog Library Generation

A convenient and scalable synthetic strategy for clathrodin, oroidin, and hymenidin has been described, utilizing key 2-aminoimidazole amine intermediates accessible via two distinct pathways from L-ornithine or benzyl 1,2-dihydropyridine-1-carboxylate [1]. This methodology enables the preparation of clathrodin in multi-gram quantities and facilitates the generation of analog libraries. In contrast, earlier syntheses of halogenated congeners were hampered by low overall yields (e.g., 9% for clathrodine via some routes) [2].

Synthetic Chemistry Scalable Synthesis Medicinal Chemistry

Physicochemical Distinction: Non-Brominated Structure Confers Lower Molecular Weight and Distinct Solubility Profile

Clathrodin (MW = 231.25 g/mol; C11H13N5O) lacks the bromine atoms present in oroidin (one Br) and hymenidin (two Br), resulting in a lower molecular weight and a predicted water solubility of 4,949 mg/L (estimated from Log Kow) [1]. This non-halogenated structure simplifies analog design by eliminating bromination as a required synthetic step and may influence membrane permeability and off-target binding profiles [2].

Physicochemical Properties Drug-likeness Solubility

Apoptosis Induction: Clathrodin Serves as Baseline Scaffold; Synthetic Analogs Achieve Low Micromolar EC50 in Cancer Cells

While clathrodin itself was not reported to induce significant apoptosis in HepG2 hepatocellular carcinoma or THP-1 leukemia cells, a library of 96 clathrodin/oroidin/hymenidin analogs was screened, identifying indole-based compounds (24c, 28c, 29c, 34c) with EC50 values in the low micromolar range [1]. This establishes clathrodin as the inactive parent scaffold from which apoptosis-inducing activity can be engineered through structural modification [2].

Cancer Apoptosis Cytotoxicity

High-Impact Application Scenarios for Clathrodin in Drug Discovery and Chemical Biology


Scaffold for Voltage-Gated Sodium Channel (NaV) Modulator Optimization

Clathrodin is the validated core structure for designing novel NaV channel modulators. As established in Section 3, clathrodin itself lacks potent NaV blockade, making it an ideal starting point for medicinal chemistry programs aimed at achieving isoform-selective NaV1.3 or NaV1.7 inhibition for pain, epilepsy, or cardiac indications [1]. Twenty-eight synthetic analogs based on the clathrodin scaffold have been prepared and tested, with several achieving IC50 values below 15 µM against NaV1.3 [2]. This application is supported by direct quantitative evidence of analog optimization success.

Negative Control and Baseline Comparator in Antimicrobial SAR Studies

As demonstrated by the direct head-to-head antimicrobial data in Section 3, clathrodin exhibits negligible antibacterial activity at 50 µM, contrasting sharply with the brominated analog oroidin [3]. Researchers investigating the role of halogenation in antimicrobial potency should procure clathrodin as the non-brominated baseline control. This application leverages clathrodin's unique position as the only non-halogenated member of the oroidin alkaloid triad.

Potassium Channel (Kv1) Isoform Selectivity Profiling

Clathrodin's >14-fold weaker inhibition of Kv1.4 (IC50 = 30 µM) compared to oroidin (IC50 = 2.1 µM), as quantified in Section 3, makes it valuable for probing how bromination influences Kv1 channel subtype selectivity . Procurement of clathrodin alongside oroidin and hymenidin enables systematic SAR investigations of halogen effects on Kv1.1–Kv1.6 isoform inhibition, as reported in the European Journal of Medicinal Chemistry [4].

Chemical Probe for Marine Natural Product Biosynthesis and Metabolomics

Clathrodin's non-brominated structure distinguishes it from the majority of Agelas-derived alkaloids, which typically contain one or more bromine atoms [5]. This characteristic, combined with its established synthetic accessibility and full spectroscopic characterization, positions clathrodin as a valuable analytical standard for LC-MS-based metabolomic studies of marine sponge extracts and for investigating the biosynthetic pathways that govern halogenation in pyrrole-imidazole alkaloids [6].

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